molecular formula C8H13N3S B15356401 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine

5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B15356401
M. Wt: 183.28 g/mol
InChI Key: YURIVJRTKPILOP-UHFFFAOYSA-N
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Description

5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a methylcyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazides with appropriate reagents under controlled conditions. One common method includes the reaction of 1-methylcyclopentylamine with carbon disulfide and hydrazine hydrate in an acidic medium.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of amines or hydrazines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine has been studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties contribute to the efficiency and effectiveness of various industrial processes.

Mechanism of Action

The mechanism by which 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-(1-Methylcyclopentyl)-1,2-oxazol-3-amine

  • 1-(1-Methylcyclopentyl)-4-propan-2-ylbenzene

Uniqueness: 5-(1-Methylcyclopentyl)-1,3,4-thiadiazol-2-amine stands out due to its thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

5-(1-methylcyclopentyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H13N3S/c1-8(4-2-3-5-8)6-10-11-7(9)12-6/h2-5H2,1H3,(H2,9,11)

InChI Key

YURIVJRTKPILOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2=NN=C(S2)N

Origin of Product

United States

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